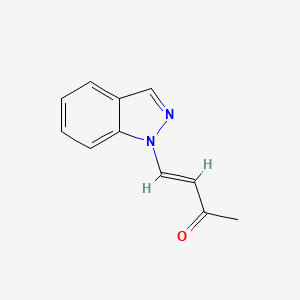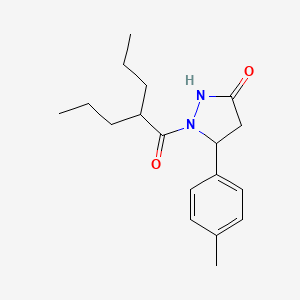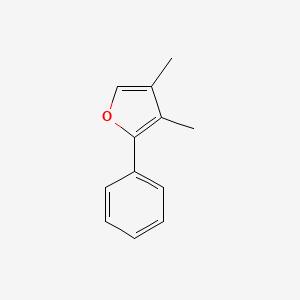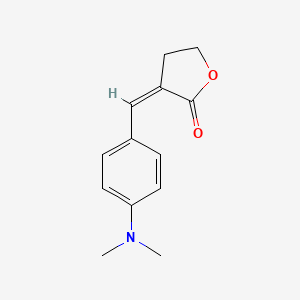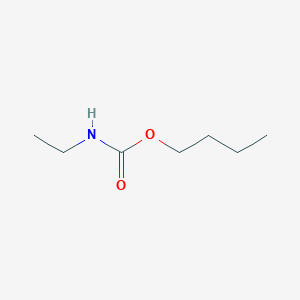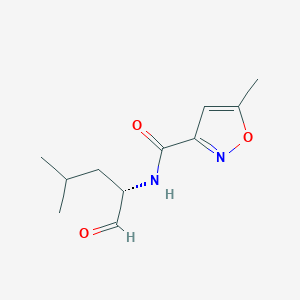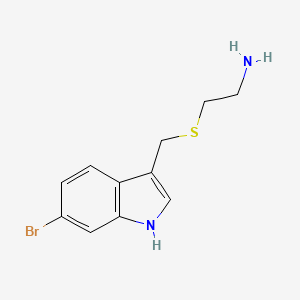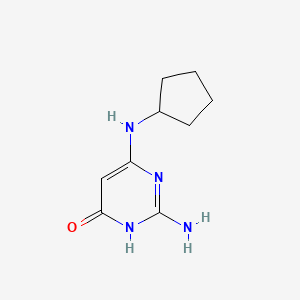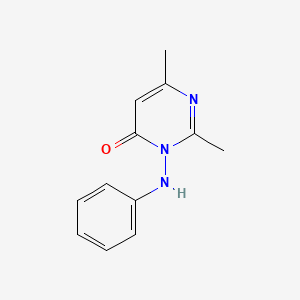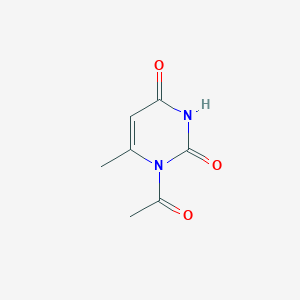
1-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl-, a pyrimidine derivative, is an interesting compound in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- involves condensation reactions. One method includes the reaction of acetylacetone with urea under acidic conditions. Specific temperatures and catalysts may be used to optimize yield.
Industrial Production Methods
Industrially, this compound can be produced via continuous flow reactors, offering better control over reaction conditions, purity, and yield. The use of automated synthesisers can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: Forms N-oxides in the presence of oxidizing agents.
Reduction: Reductive amination can introduce additional amino groups.
Substitution: Halogenation and alkylation reactions to create derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Use of halogens (chlorine, bromine) or alkyl halides in the presence of bases or catalysts.
Major Products
N-oxide derivatives from oxidation.
Amino-substituted pyrimidines from reduction.
Halogenated or alkylated pyrimidines from substitution.
Applications De Recherche Scientifique
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- has diverse research applications:
Chemistry: Intermediate in organic synthesis, precursor to other heterocyclic compounds.
Biology: Studied for its interaction with nucleic acids and proteins.
Medicine: Potential anti-tumor, antiviral, and antibacterial activities.
Industry: Used in the development of novel materials and dyes.
Mécanisme D'action
The compound interacts with molecular targets, including enzymes and receptors. It can inhibit specific pathways, influencing cellular processes like replication and transcription.
Comparaison Avec Des Composés Similaires
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- stands out due to its specific substitution pattern:
Similar Compounds: Other pyrimidinediones, such as thymine and uracil.
Uniqueness: The 1-acetyl-6-methyl substitution offers distinct reactivity and potential biological activities compared to non-substituted pyrimidines.
There you have it! An in-depth dive into 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl-.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1-acetyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(11)8-7(12)9(4)5(2)10/h3H,1-2H3,(H,8,11,12) |
Clé InChI |
SPIIJNOPARQKRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=O)N1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol](/img/structure/B15212326.png)
![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
